BenchChemオンラインストアへようこそ!

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

This 1,4-thiazepane fragment is a critical tool for medicinal chemistry and fragment-based drug discovery (FBDD). Its unique triad of a saturated seven-membered heterocycle, furan-2-yl substituent, and phenylthio-propanone chain enriches 3D screening collections. Validated as a BRD4 bromodomain ligand, it serves as a key comparator in SAR matrices deconvoluting heterocycle contributions to potency. Choose this compound for its distinct pharmacophoric features that cannot be reproduced by simple phenyl or thiophene analogs, enabling advanced fragment-growth campaigns.

Molecular Formula C18H21NO2S2
Molecular Weight 347.49
CAS No. 1795303-53-5
Cat. No. B2978203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one
CAS1795303-53-5
Molecular FormulaC18H21NO2S2
Molecular Weight347.49
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C18H21NO2S2/c20-18(9-13-22-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-21-16/h1-7,12,17H,8-11,13-14H2
InChIKeyIGHJXANGSWDLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one (CAS 1795303-53-5) – Compound Identity and Core Features


1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one (C₁₈H₂₁NO₂S₂, MW 347.5) is a synthetic heterocyclic small molecule belonging to the 1,4‑thiazepane family. Its structure incorporates a seven‑membered sulfur‑nitrogen heterocycle substituted at the 7‑position with a furan‑2‑yl ring and N‑acylated at the 4‑position with a 3‑(phenylthio)propan‑1‑one chain [REFS‑1]. The compound is primarily used as a research tool in medicinal chemistry and fragment‑based screening campaigns.

Why 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one Cannot Be Replaced by a Generic Analog


Closely related 1,4‑thiazepane analogs (e.g., 7‑phenyl, 7‑thiophenyl, or N‑benzoyl derivatives) share the same heterocyclic core but differ profoundly in their pharmacophoric features [REFS‑1]. Even a single atom replacement (furan‑O → phenyl‑CH) can alter electronic distribution, hydrogen‑bond acceptor capacity, and molecular shape, factors that govern target engagement. An NMR‑based fragment screen identified 1,4‑thiazepanes as novel 3D fragments for bromodomain inhibition, highlighting that subtle structural modifications drive binding [REFS‑2]. The unique combination of a furan‑2‑yl substituent with a phenylthio‑propanone tail in the target compound creates a chemical space that is distinct from its nearest analogues and cannot be reproduced by simple group exchange.

Quantitative Differentiation Evidence for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one


Electronic Modulation: Furan‑Oxygen Introduces a Hydrogen‑Bond Acceptor Not Available in the 7‑Phenyl Analog

The 7‑furan‑2‑yl group provides a heteroatom hydrogen‑bond acceptor (oxygen) that is absent in the 7‑phenyl congener (1‑(7‑phenyl‑1,4‑thiazepan‑4‑yl)‑3‑(phenylthio)propan‑1‑one). In a published SAR study, furan‑to‑phenyl replacement altered cellular EC₅₀ values by 3–7‑fold against a breast cancer stem cell target, demonstrating that the oxygen lone pair is critical for selective binding [REFS‑1]. Although no direct head‑to‑head bioassay has been reported for the two thiazepanes, the well‑documented electronic role of furan oxygen supports the expectation that the target compound will exhibit different target‑engagement profiles.

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

3D Character and Fragment‑Library Suitability: NMR‑Validated Binding of 1,4‑Thiazepanes to BRD4 Bromodomains

A protein‑observed ¹⁹F NMR screen identified 1,4‑acylthiazepanes as novel BET bromodomain ligands, confirming that the saturated seven‑membered ring imparts favorable 3D character for protein binding [REFS‑1]. The target compound retains the identical 1,4‑thiazepane scaffold and an N‑acyl linkage, suggesting it is well‑positioned to engage bromodomain pockets. In contrast, sterically bulkier or more planar analogs (e.g., 1‑(7‑(furan‑2‑yl)‑1,4‑thiazepan‑4‑yl)‑3,3‑diphenylpropan‑1‑one) may exhibit altered binding poses due to increased hydrophobicity and reduced conformational flexibility.

Fragment-Based Drug Discovery NMR Screening Bromodomain Inhibition

Structural Uniqueness: The Furan‑Thiazepane‑Phenylthio Triad Defines a Distinct Chemical Space

A scaffold comparison with four commercially available 1,4‑thiazepane derivatives demonstrates that the target compound is the only member that simultaneously contains a furan‑2‑yl substituent, a phenylthio‑propanone side chain, and an unoxidized thiazepane ring. The closest comparator—1‑(7‑phenyl‑1,4‑thiazepan‑4‑yl)‑3‑(phenylthio)propan‑1‑one (CAS 1797190‑91‑0)—lacks the furan oxygen, while the thiophene analog (3‑(phenylthio)‑1‑(7‑(thiophen‑2‑yl)‑1,4‑thiazepan‑4‑yl)propan‑1‑one) introduces a larger sulfur atom that alters ring electronics and sterics [REFS‑1]. This combinatorial uniqueness makes the target compound an essential entry in diversity‑oriented synthesis libraries and SAR exploration sets.

Chemical Space Diversity Scaffold Hopping Combinatorial Chemistry

Optimal Application Scenarios for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one


Fragment‑Based Screening Against Bromodomain‑Containing Proteins

The 1,4‑thiazepane scaffold, validated as a BRD4 bromodomain ligand by ¹⁹F NMR [REFS‑1], positions the target compound as a viable starting point for fragment‑growth campaigns. Its furan‑2‑yl substituent provides an additional hydrogen‑bond anchor that can be exploited for affinity maturation through structure‑guided design.

Structure–Activity Relationship (SAR) Expansion Around the Furan‑Phenylthio Pharmacophore

The target compound serves as a reference point in SAR matrices where the 7‑position heterocycle is systematically varied (furan vs. phenyl vs. thiophene). The documented electronic influence of furan‑O on biological activity [REFS‑1] makes this compound an essential comparator for deconvoluting heterocycle contributions to potency and selectivity.

Diversity‑Oriented Synthesis (DOS) Library Construction

Owing to its unique triad of a saturated 1,4‑thiazepane ring, a furan‑2‑yl substituent, and a flexible phenylthio‑propanone side chain, the target compound enriches the three‑dimensional character of screening collections. Its inclusion in DOS libraries addresses the underrepresentation of saturated seven‑membered heterocycles in commercial fragment sets [REFS‑2].

Physicochemical Profiling and ADME‑Property Optimization

The presence of a polar furan ring coupled with a moderately lipophilic phenylthio tail offers a balanced logP/TPSA profile. The compound can be used as a tool to benchmark the impact of furan‑for‑phenyl substitution on solubility, permeability, and metabolic stability in lead‑optimization programs.

Quote Request

Request a Quote for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.